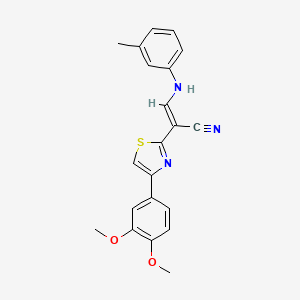

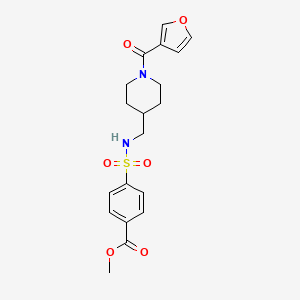

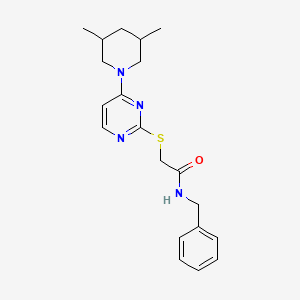

![molecular formula C12H10ClNO4S2 B3014877 Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-86-4](/img/structure/B3014877.png)

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate, also known as MCC, is a synthetic compound that has been widely used in scientific research. MCC belongs to the class of sulfonamide compounds and is commonly used as a pharmaceutical intermediate.

科学的研究の応用

Synthetic Routes and Reactions

Methyl 3-hydroxythiophene-2-carboxylate, a related compound, can undergo halogenation and subsequent reactions to yield various thiophene derivatives, including thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further processed to obtain ethers of thiotetronic and α-halogenothiotetronic acids in high yields through thermal or acid-promoted decarboxylation and dealkylation processes (Corral & Lissavetzky, 1984).

Genotoxic and Carcinogenic Potential Studies

Thiophene derivatives, including compounds similar in structure to Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Studies employing in vitro and in silico methodologies have highlighted the need for careful evaluation of these compounds, especially when considering their applications in pharmaceuticals and agrochemicals. Such assessments are crucial for understanding the safety profiles of these chemicals (Lepailleur et al., 2014).

Catalytic Arylation

The palladium-catalyzed direct arylation of (3-thiophene)S(O)Me derivatives, closely related to Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate, has been explored for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. This method demonstrates the effectiveness of low catalyst loading and tolerance for various functional groups, presenting a versatile approach for the functionalization of thiophene derivatives (Jiang et al., 2018).

Environmental Impact and Recovery Processes

Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, a compound with a similar core structure, is used in the production of pharmaceuticals and herbicides. Research into the recovery of acetic acid, used as a solvent in its production, has highlighted challenges associated with its recovery due to the presence of other components in the effluent. Studies have shown that while azeotropic distillation is ineffective, extraction methods can successfully recover acetic acid, which can then be reused, indicating the importance of developing efficient recovery and recycling processes for environmental sustainability (Tian-gui, 2006).

Safety And Hazards

特性

IUPAC Name |

methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)14-9-4-2-3-8(13)7-9/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMWUQOPEVIHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

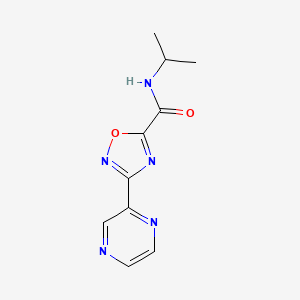

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)

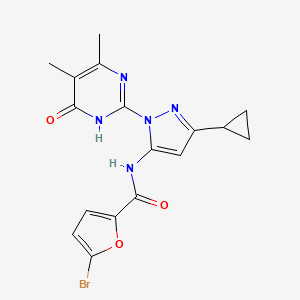

![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)

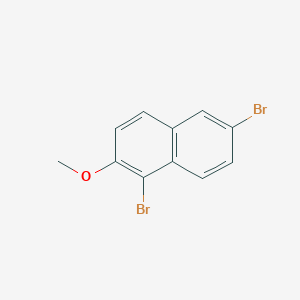

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)